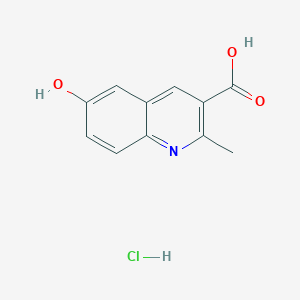

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride is a versatile small molecule scaffold with a molecular weight of 239.66 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinoline core structure, which is a common motif in many biologically active molecules .

Preparation Methods

The synthesis of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride involves several steps. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, palladium catalysts, and Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinoline core.

Scientific Research Applications

Anticancer Properties

Research indicates that 6-hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanisms of action may involve the modulation of specific signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It may serve as a lead compound for designing inhibitors targeting specific enzymes involved in disease processes, such as those associated with metabolic disorders or cancer.

Herbicide Development

Quinoline derivatives, including this compound, are being explored for their potential use as herbicides. Their ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weed populations.

Pesticidal Properties

The compound's biological activity extends to pest control, where it may be utilized in formulating pesticides that target insect pests without harming beneficial organisms. This application aligns with the growing demand for environmentally friendly agricultural practices.

Dyes and Pigments

The unique chemical structure of this compound allows it to be used in the synthesis of dyes and pigments. Its derivatives can be incorporated into materials for coloring textiles, plastics, and other substrates, providing vibrant colors with good stability .

Nanomaterials

Recent studies have investigated the incorporation of quinoline derivatives into nanomaterials for various applications, including drug delivery systems and sensors. These nanomaterials can enhance the bioavailability of drugs or improve detection sensitivity in biosensors .

Case Studies

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as 2-methylquinoline-3-carboxylic acid and 6-hydroxyquinoline. These compounds share similar core structures but differ in their functional groups and chemical properties . The presence of the hydroxyl and carboxylic acid groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its biological activity.

Biological Activity

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride (CAS No. 2060005-31-2) is a compound within the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a quinoline core structure characterized by:

- Molecular Formula : C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Functional Groups : Hydroxyl group (–OH) enhances solubility and bioactivity, while the carboxylic acid group (–COOH) plays a crucial role in its reactivity and interactions with biological targets.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of the hydroxyl group may enhance its efficacy against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases associated with enzyme overactivity.

- Antioxidant Properties : Quinoline derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress and damage .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments .

The mechanism of action of this compound involves:

- Receptor Binding : It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking their catalytic activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing starting materials such as 2-methylquinoline and appropriate carboxylic acid derivatives.

- Hydrochlorination : The addition of hydrochloric acid to facilitate the formation of the hydrochloride salt, enhancing solubility and stability.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 2060005-31-2 | Hydroxyl group enhances solubility and bioactivity |

| 4-Methylquinoline-3-carboxylic acid | 103907-11-5 | Different methyl positioning affects reactivity |

| Quinoline-3-carboxylic acid | 120-78-5 | Lacks methyl substitution, alters biological activity |

The unique positioning of the hydroxyl and carboxylic groups in this compound distinguishes it from other quinoline derivatives, influencing both its chemical reactivity and biological activity significantly .

Case Studies

Research studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in antibiotic development.

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit enzymes linked to cancer progression, indicating potential as therapeutic agents in oncology.

- In Vivo Studies : Animal model studies have shown promising results regarding the anti-inflammatory effects of this compound, warranting further investigation into its clinical applications .

Properties

IUPAC Name |

6-hydroxy-2-methylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRGOUWZQOBQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.